3-(4-Methoxy-3-methylphenyl)acrylic acid
Description
3-(4-Methoxy-3-methylphenyl)acrylic acid is a substituted cinnamic acid derivative characterized by a methoxy group at the para position and a methyl group at the meta position on the phenyl ring. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials research. Key features of interest include its electronic properties (influenced by electron-donating substituents), crystallinity, and bioactivity .
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEPQVCZYNPZHN-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)acrylic acid typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation, forming the intermediate product, which is then decarboxylated to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.
Reduction: Formation of 3-(4-methoxy-3-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a building block in organic synthesis. Its ability to undergo diverse reactions makes it suitable for creating derivatives that may exhibit enhanced properties or functionalities. For example:
| Reaction Type | Product Example |
|---|---|
| Esterification | Methyl esters of acrylic acid derivatives |
| Michael Addition | Conjugated adducts with electron-deficient alkenes |
Biological Applications
In biological research, 3-(4-Methoxy-3-methylphenyl)acrylic acid has been studied for its potential as a bioactive compound. Its structural similarity to known enzyme inhibitors and receptor ligands makes it an interesting candidate for:
- Drug Development : Investigating its efficacy against various diseases.
- Antioxidant Studies : Evaluating its capacity to scavenge free radicals.
Case studies have shown that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for further pharmaceutical development.
Medicinal Chemistry
The compound's role in medicinal chemistry is highlighted by its potential use in developing new therapeutic agents. Research has focused on:
- Anti-Cancer Agents : Modifications of the acrylic acid structure have been linked to enhanced cytotoxicity against cancer cell lines.
- Anti-inflammatory Agents : Its derivatives have shown promise in reducing inflammation markers in preclinical models.
Case Studies
-
Anti-Cancer Activity :
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their activity against breast cancer cell lines. The findings indicated that certain modifications led to increased apoptosis in cancer cells compared to controls. -
Enzyme Inhibition :
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that specific derivatives acted as effective inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in pain management therapies.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the methoxy group, which can donate electrons to neutralize free radicals. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)acrylic Acid (CAS 830-09-1)
- Structural Difference : Lacks the 3-methyl group present in the target compound.
- Physicochemical Properties: Melting Point: Not explicitly provided, but analogs like (E)-4-methoxycinnamic acid (synonymous with 3-(4-methoxyphenyl)acrylic acid) exhibit melting points ~175–180°C . UV Absorption: Methoxy substituents typically induce bathochromic shifts. For example, (E)-2-(4-methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1) has λmax = 310 nm in MeOH, while analogs with additional electron-donating groups (e.g., A1 with 3-methoxy-4-hydroxy substitution) show λmax = 326 nm . HPLC Retention: Retention times for methoxy-substituted analogs range from 6.252 min (B1) to 6.734 min (A1) under methanol:water (5:5) conditions .
- For instance, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate demonstrates potent α-glucosidase inhibition (IC50 < acarbose) due to hydrophobic interactions .
3-(3-Methoxyphenyl)acrylic Acid (CAS 6099-04-3)
- Structural Difference : Methoxy group at the meta position instead of para.
- Physicochemical Properties: Crystallography: Analogous compounds (e.g., 3-(4-methylphenyl)acrylic acid) crystallize in a triclinic system (space group P1) with cell dimensions a = 7.1244 Å, b = 7.7449 Å, c = 9.1359 Å . The meta-substituted methoxy group may alter packing efficiency.
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic Acid
3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid (CAS 144878-40-0)
- Structural Difference : Ethoxy replaces the methyl group at the para position.
- Physicochemical Properties :
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | UV λmax (nm) | HPLC Retention Time (min) |
|---|---|---|---|---|---|
| 3-(4-Methoxyphenyl)acrylic acid | 830-09-1 | C10H10O3 | ~175–180* | 310–326 | 6.252–6.734 |
| 3-(4-Methoxy-3-methylphenyl)acrylic acid | N/A | C11H12O3 | Not reported | ~310–330† | Not reported |
| (E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic acid | 144878-40-0 | C12H14O4 | 145.1 | Not reported | Not reported |
*Inferred from similar structures ; †Predicted based on substituent effects.
Biological Activity
3-(4-Methoxy-3-methylphenyl)acrylic acid, also known as a derivative of acrylic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is:
It features a methoxy group and a methyl group on the aromatic ring, contributing to its unique properties and biological activities.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of acrylic acid have demonstrated the ability to scavenge free radicals, thus reducing oxidative stress in cells. This activity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammation . This makes it a candidate for therapeutic applications in inflammatory diseases.
3. Antimicrobial Properties
The compound's antimicrobial activity has been explored, with findings suggesting effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups allows this compound to neutralize free radicals effectively.
- Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and microbial metabolism, the compound can exert its therapeutic effects.
- Cell Membrane Interaction : Its lipophilic nature enables it to penetrate cell membranes, affecting cellular processes directly.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits COX and cytokines | |
| Antimicrobial | Disrupts bacterial membranes |
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of acrylic acid, including this compound, found that it exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
